Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to a hydroxymethyl group
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different substituents on the piperidine ring.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 2-(4-formylpiperidin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-10H,2-6H2,1H3 |
InChI Key |
YBYLFROOTJJEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)C=O |
Origin of Product |
United States |
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